

S-acetyl-PEG4-NHBoc: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S-acetyl-PEG4-NHBoc

Cat. No.: B11825616

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **S-acetyl-PEG4-NHBoc**, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the compound's key chemical and physical properties, and provides detailed experimental protocols for its application in PROTAC synthesis.

Core Compound Data

S-acetyl-PEG4-NHBoc is a polyethylene glycol (PEG)-based linker molecule. The presence of a Boc-protected amine and a thioacetate group allows for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand, the two key components of a PROTAC molecule.

Property	Value	Source
CAS Number	1404111-70-1	Internal Data
Molecular Weight	395.51 g/mol	Internal Data
Molecular Formula	C17H33NO7S	Internal Data
LogP	0.8	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	8	[1]
Rotatable Bonds	18	[1]

Experimental Protocols

The synthesis of a PROTAC using **S-acetyl-PEG4-NHBoc** involves a series of well-defined steps. The following protocols are generalized and may require optimization for specific ligands.

Step 1: Boc Deprotection of S-acetyl-PEG4-NHBoc

This initial step is crucial to unveil the primary amine, making it available for conjugation.

Materials:

- **S-acetyl-PEG4-NHBoc**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve **S-acetyl-PEG4-NHBoc** in DCM.
- Add TFA (typically 20-50% v/v) to the solution at 0°C.[\[1\]](#)
- Allow the reaction to warm to room temperature and stir for 1-3 hours.

- Monitor the reaction by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- The resulting amine salt (S-acetyl-PEG4-amine) is often used in the next step without further purification.

Step 2: Amide Bond Formation with a Target Protein Ligand

This procedure couples the deprotected linker with a carboxylic acid group on the target protein ligand.

Materials:

- S-acetyl-PEG4-amine (from Step 1)
- Target protein ligand with a carboxylic acid moiety (Ligand-COOH)
- Anhydrous Dimethylformamide (DMF)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Ethyl acetate
- 5% LiCl solution
- Saturated NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄

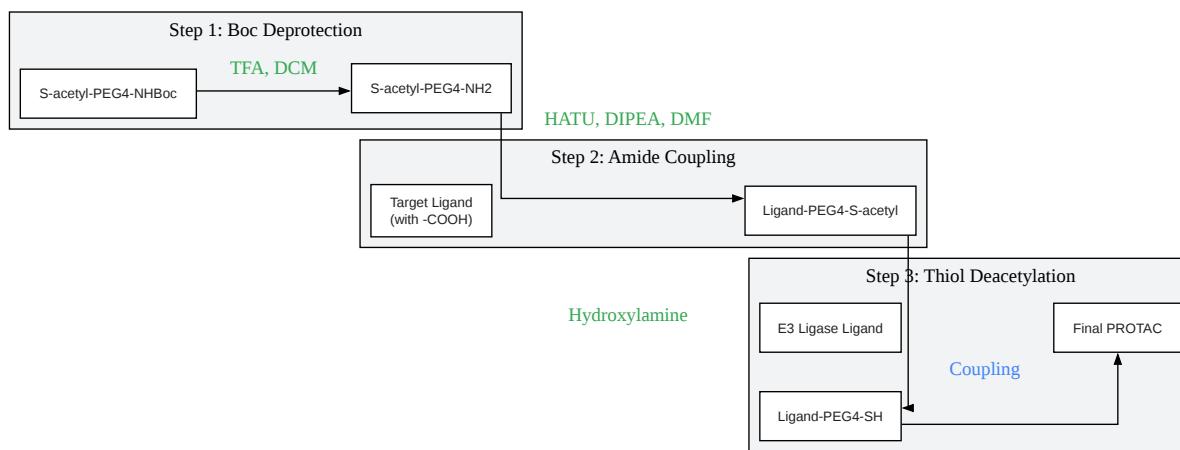
Procedure:

- Dissolve the Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
- Add the S-acetyl-PEG4-amine to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield Ligand-PEG4-S-acetyl.

Step 3: Thiol Deacetylation

The final step exposes the thiol group, which can then be conjugated to the E3 ligase ligand.

Materials:


- Ligand-PEG4-S-acetyl (from Step 2)
- Deacetylation Solution (e.g., 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)

Procedure:

- Dissolve the Ligand-PEG4-S-acetyl in a suitable buffer.
- Add the Deacetylation Solution.
- Incubate the reaction for 2 hours at room temperature.
- The resulting molecule with a free thiol group is now ready for conjugation to an appropriate E3 ligase ligand.

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using **S-acetyl-PEG4-NHBoc**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [S-acetyl-PEG4-NHBoc: A Technical Guide for Researchers in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11825616#s-acetyl-peg4-nhboc-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com